molecular formula C20H23N3O2 B244047 N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide

Cat. No. B244047
M. Wt: 337.4 g/mol
InChI Key: QUGMOSFNSHOGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide, also known as NAPPA, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide acts by binding to the transmembrane domain of GPCRs, thereby modulating their signaling pathways. It has also been shown to regulate calcium signaling by inhibiting the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. Additionally, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide has been found to have neuroprotective effects by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide can modulate the activity of various GPCRs, including the dopamine D2 receptor and the μ-opioid receptor. It has also been found to regulate calcium signaling by inhibiting the activity of the SERCA pump. In addition, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide has been shown to have neuroprotective effects by inhibiting the activity of AChE. These effects suggest that N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide has potential as a therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide in lab experiments is its ability to modulate GPCR signaling pathways, which are involved in many physiological processes. Additionally, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of using N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide is its relatively low potency compared to other GPCR modulators.

Future Directions

There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide. One potential area of study is its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration route for N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide. Finally, more studies are needed to investigate the potential of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide as a modulator of other signaling pathways and physiological processes.

Synthesis Methods

The synthesis of N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide involves the reaction of 4-acetyl-1-piperazine with 2-methylbenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain pure N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide.

Scientific Research Applications

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide has been found to have potential in various scientific research applications, including as a modulator of G protein-coupled receptor (GPCR) signaling pathways, a regulator of calcium signaling, and a neuroprotective agent. In particular, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide has been shown to have a positive effect on the cognitive function of mice and has been proposed as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C20H23N3O2/c1-15-7-3-4-8-17(15)20(25)21-18-9-5-6-10-19(18)23-13-11-22(12-14-23)16(2)24/h3-10H,11-14H2,1-2H3,(H,21,25)

InChI Key

QUGMOSFNSHOGRC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C

Origin of Product

United States

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